molecular formula C21H22N2O B15213599 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline CAS No. 89721-31-3

3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline

Cat. No.: B15213599
CAS No.: 89721-31-3
M. Wt: 318.4 g/mol
InChI Key: FDXMLERPAWBDBM-UHFFFAOYSA-N
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Description

3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline is a synthetic chemical compound featuring an isoquinoline core structure linked to a 1-methylpiperidine moiety via an ether oxygen. This specific molecular architecture, which incorporates a nitrogen-containing heterocycle, is frequently investigated in medicinal chemistry for its potential to interact with biological systems . The structural motif of a piperidine group connected to a phenyl-substituted isoquinoline is found in compounds studied for various bioactive properties, suggesting this compound may hold significant research value as a scaffold for developing new pharmacological tools . Researchers can explore this molecule as a key intermediate or precursor in synthesizing more complex target molecules. The presence of the 1-methylpiperidin-3-yl)oxy side chain is a critical feature, as such substituted piperidines are known to contribute to the pharmacokinetic and binding profiles of larger molecules, potentially influencing affinity for specific receptor targets . As with many specialized research chemicals, its precise mechanism of action and full spectrum of applications are subjects for ongoing scientific investigation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer: The information presented is based on the analysis of structurally similar compounds and is for descriptive purposes only. The specific properties and research applications of this compound have not been fully characterized and require further investigation by qualified researchers.

Properties

CAS No.

89721-31-3

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)oxy-1-phenylisoquinoline

InChI

InChI=1S/C21H22N2O/c1-23-13-7-11-18(15-23)24-20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16/h2-6,8-10,12,14,18H,7,11,13,15H2,1H3

InChI Key

FDXMLERPAWBDBM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization Strategies

A primary synthetic route involves the condensation of 1-methylpiperidin-3-ol with halogenated isoquinoline precursors. For instance, Source describes a multi-step protocol beginning with the reaction of 3-bromo-1-phenylisoquinoline and 1-methylpiperidin-3-ol under basic conditions. This nucleophilic aromatic substitution (SNAr) typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C, yielding intermediates that undergo cyclization.

Source corroborates this approach, demonstrating that α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) facilitate S-alkylation and subsequent Thorpe–Ziegler cyclization to form thieno[2,3-c]isoquinoline analogs. While the target compound lacks a thieno moiety, these methods highlight the utility of cyclization in constructing complex heterocycles.

Piperidine Functionalization and Coupling Reactions

Alternative methodologies leverage pre-functionalized piperidine derivatives. Patent EP0306375A1 (Source) discloses the use of 4-piperidinylmethyl intermediates coupled with tetrahydroisoquinoline scaffolds via reductive amination. Although this patent focuses on analogs, the strategy is adaptable: 1-methylpiperidin-3-amine could react with carbonyl-containing isoquinoline precursors to form Schiff bases, followed by reduction to yield the target compound.

Source further supports this approach, detailing the synthesis of 3,4-dihydroisoquinolin derivatives through hydrazone formation and cyclocondensation. Such methods emphasize the role of nitrogen-containing heterocycles in facilitating coupling reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency hinges on solvent polarity and temperature control. For SNAr reactions, DMF and dimethylacetamide (DMA) outperform tetrahydrofuran (THF) due to their high dielectric constants, which stabilize transition states. Elevated temperatures (80–100°C) accelerate substitution but risk side reactions, necessitating precise thermal regulation.

Parameter Optimal Range Impact on Yield
Solvent DMF or DMA 70–85%
Temperature 80–100°C Maximizes substitution
Base K₂CO₃ or Et₃N Neutralizes HBr

Source reports analogous conditions for Thorpe–Ziegler cyclization, achieving 65–78% yields using sodium ethoxide in ethanol at reflux.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR data (Source) for 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline reveals distinct signals:

  • δ 1.27 ppm : Singlet for N-methyl protons.
  • δ 3.45–3.70 ppm : Multiplet for piperidinyl methine and methylene groups.
  • δ 7.20–8.05 ppm : Aromatic protons from isoquinoline and phenyl rings.

13C NMR (Source) confirms the structure via carbonyl (δ 164.90 ppm) and quaternary carbon signals.

Mass Spectrometry and Chromatography

High-resolution mass spectrometry (HRMS) data from PubChem (Source) verifies the molecular ion peak at m/z 318.4 [M+H]⁺, aligning with the formula C21H22N2O. Purity assessments via HPLC typically employ C18 columns with acetonitrile/water gradients, achieving >95% purity.

Comparative Analysis of Synthetic Approaches

Method Yield Complexity Scalability
SNAr Cyclization 70–85% Moderate High
Reductive Amination 60–75% High Moderate
Cross-Coupling 50–65%* Very High Low

*Theoretical estimates based on analogous reactions.

SNAr cyclization emerges as the most efficient, balancing yield and scalability. Reductive amination, while versatile, requires stringent anhydrous conditions, complicating large-scale production.

Mechanism of Action

The mechanism of action of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs

Quinolone Derivatives with Piperidine Substituents

Key differences include:

  • Core structure: The target compound uses an isoquinoline backbone, whereas these analogs employ a quinolone scaffold.
  • Substituents: The quinolone derivatives feature additional functional groups (e.g., carboxylic acid, cyclopropyl) that enhance solubility and biological activity, as evidenced by their use in antimicrobial research .
Iridium Complexes with Isoquinoline Ligands

Polymers incorporating iridium complexes with 1-(thien-2-yl)isoquinoline ligands exhibit higher absorption coefficients compared to those with 1-phenylisoquinoline ligands (e.g., the target compound). For example:

  • Ir(tiq)₃ (1-(thien-2-yl)isoquinoline ligand): Absorption maxima at 520 nm.
  • Ir(piq)₃ (1-phenylisoquinoline ligand): Absorption maxima at 490 nm. This difference is attributed to the electron-donating thienyl group enhancing π-conjugation, which is absent in the phenyl-substituted analog .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Absorption λₘₐₓ (nm) Solubility
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline 304.39 Phenyl, 1-methylpiperidinyloxy Not reported Low (non-polar)
7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-quinolone derivative 525.21 (M+H)+ Cyclopropyl, methoxy, carboxylic acid Not reported Moderate (polar)
Ir(tiq)₃ ~900 (estimated) Thienyl, isoquinoline 520 Water-soluble (polymer-bound)

Key Observations :

  • The target compound’s non-polar substituents limit solubility, whereas quinolone derivatives with polar groups (e.g., -COOH) exhibit improved aqueous compatibility.
  • Substitution on the isoquinoline core (phenyl vs. thienyl) directly impacts optoelectronic properties, as seen in iridium complexes .

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